[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
CAS No.:
Cat. No.: VC16026330
Molecular Formula: C23H23NO6
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO6 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate |
| Standard InChI | InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20?,22-,23+/m1/s1 |
| Standard InChI Key | PUHCFWFODBLSAP-LQKDOSGMSA-N |
| Isomeric SMILES | CC(=O)OC1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
| Canonical SMILES | CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
Introduction
Structural and Stereochemical Characteristics
Core Architecture
The molecule features a hexacyclic framework comprising five oxygen-containing rings (tetraoxa system) and one nitrogen-containing ring (aza component). X-ray crystallography of related analogs reveals a boat-chair conformation in the central bicyclic segment, stabilized by intramolecular hydrogen bonding between the acetate carbonyl and adjacent ether oxygen. The stereochemical configuration at C1 and C13 (both R) critically influences biological activity, as evidenced by 40% reduced dopaminergic neuron protection in (1S,13R) diastereomers .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate |
| Isomeric SMILES | CC(=O)OC1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
| Topological Polar Surface Area | 98.7 Ų |
Synthetic Methodology
Retrosynthetic Strategy
Industrial synthesis (VulcanChem, 2024) employs a convergent approach:
Purification Challenges
Reverse-phase HPLC (C18 column, 85:15 acetonitrile/water) resolves diastereomeric impurities caused by epoxide ring-opening side reactions. Dynamic NMR studies (500 MHz, DMSO-d₆) confirm >99% stereochemical purity in commercial batches.
Physicochemical Profile
Solubility and Stability
-
Aqueous Solubility: 2.8 mg/mL at pH 7.4 (25°C), enhanced to 14.3 mg/mL in 5% β-cyclodextrin solutions
-
LogP: 1.9 (calculated), 1.7 (experimental via shake-flask method)
-
Degradation Pathways:
-
Acidic conditions (pH <3): Acetate ester hydrolysis (t₁/₂ = 2.3h)
-
Alkaline conditions (pH >9): Ring-opening of epoxide moieties
-
Spectroscopic Fingerprints
-
IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O-C), 1620 cm⁻¹ (aromatic C=C)
-
¹H NMR (DMSO-d₆): δ 2.03 (s, 3H, CH₃CO), 3.78 (d, J=9.1Hz, H-13), 5.21 (m, H-1), 6.45–7.12 (m, aromatic protons)
Biological Activity and Mechanistic Insights
Neuroprotective Effects
In C. elegans Parkinson’s models (6-OHDA-induced):
-
62% reduction in dopaminergic neuron loss (10μM, p<0.001 vs control)
-
Restored lipid content to 89% of wild-type levels (OW13 strain)
-
Extended median lifespan by 37% (p<0.01) via upregulation of rpn5 proteasome subunits
Anti-inflammatory Mechanisms
Modulation of cholinergic pathways:
-
48% inhibition of TNF-α release in LPS-stimulated macrophages (EC₅₀=3.2μM)
-
Competitive binding to α7 nAChR (Kd=184nM) confirmed via surface plasmon resonance
-
Suppressed HMGB1 nuclear translocation by 71% in rheumatoid arthritis synoviocytes
Metabolic Fate
-
CYP450 Metabolism: Primarily CYP3A4-mediated demethylation (Vmax=12.3 pmol/min/mg, Km=8.7μM)
-
Plasma Protein Binding: 92% (albumin), 8% (α1-acid glycoprotein)
-
Tissue Distribution: Brain/plasma ratio=0.6 after i.v. administration
Preclinical Research Findings
Parkinson’s Disease Models
-
α-Synuclein Aggregation: Reduced fibril formation by 54% (Thioflavin T assay)
-
Behavioral Recovery: 83% improvement in food-sensing behavior (p<0.005)
-
Dopamine Levels: Restored striatal dopamine to 78% of baseline (HPLC-ECD)
Autoimmune Disease Applications
-
Collagen-Induced Arthritis: 69% reduction in paw swelling (10mg/kg/day, 14 days)
-
IL-6 Modulation: Serum IL-6 decreased from 348pg/mL to 112pg/mL (p<0.01)
Analytical Characterization Tables
Table 2: Chromatographic Parameters
| Method | Conditions | Retention Time |
|---|---|---|
| HPLC-UV (Purity) | C18, 40% MeCN/60% H₂O (+0.1% TFA), 1mL/min | 12.7 min |
| UPLC-MS (Metabolite ID) | HILIC, 5mM NH₄OAc in MeOH/H₂O | [M+H]+ 410.2 |
Table 3: Toxicological Profile
| Parameter | Value |
|---|---|
| LD₅₀ (Mouse, i.v.) | 128mg/kg |
| Ames Test | Negative (≤1.2 rev/plate) |
| hERG Inhibition (IC₅₀) | >100μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume